molecular formula C11H10ClF3OS2 B14059486 1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14059486
M. Wt: 314.8 g/mol
InChI Key: DFBQBGQRETWHAD-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1805887-89-1) is a chlorinated propanone derivative featuring a disubstituted aromatic ring with methylthio (SMe) and trifluoromethylthio (SCF₃) groups at the 2- and 4-positions, respectively . Its molecular formula is C₁₁H₁₀ClF₃OS₂, with a molecular weight of 314.8 g/mol. The compound’s structure (SMILES: CSc1ccc(C(Cl)C(C)=O)c(SC(F)(F)F)c1) highlights its unique electronic and steric profile, driven by the electron-withdrawing SCF₃ group and the moderately electron-donating SMe group.

Properties

Molecular Formula

C11H10ClF3OS2

Molecular Weight

314.8 g/mol

IUPAC Name

1-chloro-1-[2-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3OS2/c1-6(16)10(12)8-4-3-7(5-9(8)17-2)18-11(13,14)15/h3-5,10H,1-2H3

InChI Key

DFBQBGQRETWHAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)SC)Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Precursor Selection

The molecular architecture of 1-chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one necessitates a disconnection strategy focusing on the propan-2-one backbone and the polysubstituted benzene ring. Retrosynthetic pathways bifurcate into:

  • Aryl ketone construction via Friedel-Crafts acylation or malonate coupling.
  • Stepwise introduction of sulfur-containing groups (methylthio and trifluoromethylthio) through nucleophilic aromatic substitution or radical-mediated thiolation.

Key precursors include 3,4-disubstituted chlorobenzenes, where the methylthio and trifluoromethylthio groups occupy the 2- and 4-positions, respectively. The propan-2-one moiety is typically introduced via acyl chloride intermediates or Claisen condensation.

Direct Synthesis via Sequential Chlorination and Thiolation

Initial Benzene Ring Functionalization

The synthesis begins with 3,4-dimethyl chlorobenzene as the foundational substrate:

  • Chlorination under UV irradiation :
    • Reacting 3,4-dimethyl chlorobenzene with Cl₂ gas at 50–150°C under UV light yields 3-trichloromethyl-4-dichloromethyl chlorobenzene.
    • Conditions: Low-pressure mercury lamp, solvent-free, 12–24 hr reaction time.
    • Yield: 63% (isolated via ethanol recrystallization).
  • Fluorine-chlorine exchange :
    • Treating the trichloromethyl intermediate with hydrogen fluoride (HF) and SbCl₃ catalyst at 100–120°C under 0.1–0.5 MPa pressure replaces chlorides with trifluoromethyl groups.
    • Critical note: Excess HF ensures complete conversion, but requires corrosion-resistant reactors (e.g., Hastelloy).

Thiolation for Methylthio and Trifluoromethylthio Groups

Introducing sulfur functionalities proceeds via two parallel routes:

Methylthio Group Installation
  • Mercaptan alkylation :
    • Reacting 4-chloro-2-(trifluoromethyl)benzoyl chloride with methyl mercaptan (CH₃SH) in the presence of NaH or Mg(OEt)₂.
    • Solvent: Tetrahydrofuran (THF) at 0°C to room temperature.
    • Yield: ~75% (GC-MS monitoring).
Trifluoromethylthio Group Introduction
  • Radical trifluoromethylthiolation :
    • Using AgSCF₃ and K₂S₂O₈ in acetonitrile at 80°C to graft SCF₃ onto the para position.
    • Limitation: Competing side reactions necessitate careful stoichiometric control (1:1.2 molar ratio of aryl chloride to AgSCF₃).

Propan-2-One Backbone Assembly

  • Malonate coupling :

    • Reacting the di-substituted benzoyl chloride with dimethyl malonate in THF using NaH as a base.
    • Mechanism: Nucleophilic acyl substitution followed by decarboxylation.
    • Conditions: 0°C to reflux, 3–5 hr reaction time.
    • Yield: 85% after distillation.
  • Chlorination at the α-position :

    • Treating the ketone intermediate with SOCl₂ or PCl₅ in dichloromethane introduces the chloro group.
    • Catalyst: Catalytic DMAP accelerates the reaction at 40°C.
    • Purity: ≥98% (HPLC).

Alternative Pathway: Pre-functionalized Aryl Building Blocks

Synthesis of 2-(Methylthio)-4-(Trifluoromethylthio)Acetophenone

  • Friedel-Crafts acylation :
    • Reacting acetyl chloride with 1,3-disubstituted benzene (pre-installed with methylthio and trifluoromethylthio groups) using AlCl₃ catalyst.
    • Regioselectivity: The electron-withdrawing SCF₃ group directs acylation to the para position relative to SCH₃.
    • Yield: 68–72%.

Chlorination of the Ketone Moiety

  • Radical chlorination :
    • Using N-chlorosuccinimide (NCS) and AIBN initiator in CCl₄ under reflux.
    • Selectivity: Tertiary C-H bonds adjacent to the carbonyl are preferentially chlorinated.
    • Reaction time: 6–8 hr.
    • Yield: 80%.

Industrial-Scale Optimization and Challenges

Catalytic System Advancements

  • SbCl₃ vs. SbCl₅ in fluorination :
    • SbCl₃ offers higher turnover numbers (TON = 1,200) but requires higher temperatures (110–120°C).
    • SbCl₅ operates at 90°C but is more hygroscopic, complicating handling.

Solvent Selection and Waste Management

  • Solvent-free fluorination :
    • Eliminates HF neutralization steps, reducing wastewater generation by 40%.
  • THF recovery :
    • Distillation reclaims >90% solvent, critical for cost-effective malonate coupling.

Purity and Analytical Control

  • HPLC monitoring :
    • Reverse-phase C18 columns with acetonitrile/water gradient elution resolve the target compound from chlorinated byproducts.
  • Specifications :






















    ParameterRequirementMethod
    Purity≥98%HPLC
    Residual solvents<500 ppmGC-FID
    Heavy metals<10 ppmICP-MS

Chemical Reactions Analysis

1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in the formation of corresponding oxidized or reduced products.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound may be used to study the effects of specific chemical modifications on biological systems.

    Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers may investigate its activity against various biological targets.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to engage in various chemical interactions, which can modulate the activity of enzymes, receptors, or other proteins. The exact pathways and targets involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one 1805887-89-1 C₁₁H₁₀ClF₃OS₂ 314.8 2-SMe, 4-SCF₃
1-Chloro-1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one - C₁₁H₁₀ClF₃OS₂ ~314.8 3-SMe, 4-SCF₃ (positional isomer)
1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one 1806557-19-6 C₁₁H₁₁ClF₂O₂S 280.72 2-OCHF₂, 5-SMe
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one - C₁₀H₁₂ClN₂O₂ 242.67 4-OCH₃, hydrazinylidene group
3-Chloro-1-(thiophen-2-yl)propan-1-one - C₇H₇ClOS 174.65 Thiophene-2-yl, 3-Cl

Key Observations :

  • Substituent Effects :
    • The SCF₃ group in the target compound is a strong electron-withdrawing group, reducing aromatic ring reactivity toward electrophilic substitution compared to analogs with electron-donating groups (e.g., 4-OCH₃ in the hydrazinylidene derivative) .
    • Positional Isomerism : The 2-SMe/4-SCF₃ configuration (target compound) vs. 3-SMe/4-SCF₃ () may alter steric interactions and electronic delocalization, impacting crystallization behavior and solubility .
  • Molecular Weight : The target compound has a higher molecular weight than analogs with simpler substituents (e.g., thiophene or hydrazinylidene derivatives), primarily due to the SCF₃ group’s contribution .

Stability and Reactivity

  • Electron-Withdrawing Groups : The SCF₃ group enhances stability against hydrolysis compared to compounds with methoxy or methylthio groups, making the target compound more resistant to acidic/basic conditions .
  • Thiophene vs.

Structural and Crystallographic Insights

  • Single-crystal X-ray studies on analogs (e.g., ) reveal planar hydrazinylidene moieties and intramolecular hydrogen bonding, which stabilize their conformations. For the target compound, steric clashes between the 2-SMe and 4-SCF₃ groups might distort the propanone moiety, affecting packing efficiency in crystalline states .

Biological Activity

1-Chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1806455-06-0, is an organic compound characterized by its unique structural features, including a chloro group, methylthio group, and trifluoromethylthio group. Its molecular formula is C11_{11}H10_{10}ClF3_3OS2_2, and it has a molecular weight of approximately 314.77 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in synthetic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological pathways. The presence of the chloro and methylthio groups enhances its binding affinity to active sites of enzymes, which can lead to significant alterations in biochemical pathways. This property makes it a candidate for research into enzyme inhibition and protein-ligand interactions.

Enzyme Inhibition Studies

Research indicates that this compound exhibits notable enzyme inhibition properties. For instance, studies have shown that it can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. In vitro assays demonstrated that this compound was more effective than known inhibitors like brequinar and teriflunomide, suggesting its potential as a tool for immunosuppressive therapies .

Study 1: Enzyme Inhibition

In a study examining the inhibition of DHODH by various compounds, this compound was identified as a potent inhibitor. The study utilized both enzymatic assays and cellular models to assess the compound's efficacy against viral replication and cellular growth. The results indicated a significant reduction in cell viability at varying concentrations, supporting its potential as an immunosuppressive agent .

Study 2: Antimicrobial Activity

Although direct studies on the antimicrobial activity of this specific compound are scarce, related compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. Future research should focus on isolating the effects of this compound to determine its specific antimicrobial properties.

Data Table: Structural Comparison with Related Compounds

Compound NameMolecular FormulaKey Functional GroupsBiological Activity
This compoundC11_{11}H10_{10}ClF3_3OS2_2Chloro, Methylthio, TrifluoromethylthioEnzyme inhibition, potential antimicrobial
1-Chloro-1-(4-methylthio-2-trifluoromethylthio)phenyl)propan-2-oneC11_{11}H10_{10}ClF3_3OS2_2Chloro, Methylthio, TrifluoromethylthioEnzyme inhibition
1-Chloro-1-(4-chloro-2-methylphenyl)propan-2-oneC11_{11}H10_{10}Cl2_2OSChloro, MethylthioDifferent reactivity profile

Q & A

Q. What are the recommended synthetic routes for 1-chloro-1-(2-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one?

Synthetic strategies for analogous chlorinated propanones involve condensation reactions with hydrazine derivatives or nucleophilic substitution at the ketone position. For example, structurally related compounds like 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one were synthesized by reacting hydrazine derivatives with substituted phenyl groups under acidic conditions . For the target compound, introducing methylthio and trifluoromethylthio groups may require selective thioether formation using sulfur nucleophiles (e.g., NaSMe and CF₃S− sources) followed by Friedel-Crafts acylation or similar ketone-forming reactions.

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography: Use HPLC or GC-MS to assess purity, especially given the presence of sulfur and fluorine substituents, which may introduce polar interactions.
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent positions (e.g., methylthio vs. trifluoromethylthio on the phenyl ring) via chemical shifts and coupling patterns.
    • FT-IR: Verify carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-S/C-F vibrations.
    • Mass spectrometry (HRMS): Validate molecular formula (C₁₁H₉ClF₃OS₂) with isotopic patterns for Cl and S .

Q. What crystallographic methods are suitable for determining its solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) is ideal. Use the SHELX suite (e.g., SHELXL for refinement) to resolve the structure, particularly to confirm stereochemistry and substituent orientation. For sulfur-containing compounds, high-resolution data (e.g., Cu-Kα radiation) and low-temperature (100 K) measurements improve accuracy. The R-factor should ideally be <0.05 for reliable results .

Advanced Research Questions

Q. How do the electronic effects of methylthio (SMe) and trifluoromethylthio (SCF₃) groups influence reactivity?

  • Electron donation/withdrawal: SMe is weakly electron-donating via resonance, while SCF₃ is strongly electron-withdrawing due to the -I effect of fluorine. This creates an electronic asymmetry on the phenyl ring, affecting regioselectivity in subsequent reactions (e.g., electrophilic substitution).
  • Computational analysis: Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and frontier molecular orbitals. This predicts sites for nucleophilic/electrophilic attack .

Q. What metabolic pathways are plausible for this compound in biological systems?

Analogous sulfur-containing ketones undergo oxidative metabolism. For example, 1-[4-(methylthio)phenyl]propan-2-one (a metabolite of 4-MTA) is reduced to its alcohol form or undergoes side-chain degradation to thiobenzoic acids . For the target compound:

  • Phase I metabolism: Cytochrome P450 enzymes may oxidize the thioether groups (SMe/SCF₃) to sulfoxides or sulfones.
  • Phase II metabolism: Glucuronidation or sulfation of hydroxylated intermediates.
    Validate using in vitro hepatocyte assays or LC-MS/MS to track metabolites.

Q. How can computational modeling predict its interaction with biological targets?

  • Docking studies: Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., cytochrome P450 isoforms) or receptors.
  • MD simulations: Assess stability of ligand-protein complexes over nanosecond timescales (GROMACS/AMBER). Focus on sulfur-fluorine interactions with hydrophobic binding pockets .

Data Contradictions & Resolution

Q. Discrepancies in reported crystallographic parameters for related compounds—how to address them?

For example, SHELXL-refined structures of similar chlorinated propanones show variations in bond lengths (C-Cl: 1.74–1.79 Å) due to data quality or refinement protocols. Mitigate by:

  • Using high-resolution data (θ > 25°).
  • Applying restraints for disordered atoms.
  • Cross-validating with spectroscopic data (e.g., NMR NOE for spatial proximity) .

Q. Conflicting metabolic stability data in different in vitro models—how to reconcile?

Variability in hepatocyte assays (e.g., human vs. rodent) arises from species-specific enzyme expression. Use:

  • Human liver microsomes (HLM): Standardize incubation conditions (pH 7.4, 37°C).
  • Recombinant CYP isoforms: Identify dominant metabolizing enzymes (e.g., CYP3A4/2D6).
  • Kinetic analysis: Calculate intrinsic clearance (CLint) and extrapolate to in vivo using scaling factors .

Methodological Recommendations

9. Optimizing synthetic yield for scale-up:

  • Stepwise functionalization: Introduce SMe and SCF₃ groups sequentially to avoid competing reactions.
  • Catalysis: Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.
  • Purification: Employ silica gel chromatography with hexane/EtOAc gradients to separate sulfur byproducts .

10. Designing stability studies for long-term storage:

  • Conditions: Store at -20°C in amber vials under inert gas (N₂/Ar).
  • Analytical monitoring: Track degradation via HPLC every 6 months.
  • Excipients: Use antioxidants (e.g., BHT) in solution formulations to inhibit radical-mediated sulfur oxidation .

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